![molecular formula C17H18INO2 B1318240 N-(3-Butoxyphenyl)-2-iodobenzamide CAS No. 58494-99-8](/img/structure/B1318240.png)
N-(3-Butoxyphenyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Butoxyphenyl)-2-iodobenzamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various types of cancer. In
Wissenschaftliche Forschungsanwendungen
N-(3-Butoxyphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Wirkmechanismus
N-(3-Butoxyphenyl)-2-iodobenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. The inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the downregulation of cyclin D1 and upregulation of p27, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to inhibit tumor growth in vivo in animal models. Additionally, N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have minimal toxicity to normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-Butoxyphenyl)-2-iodobenzamide in lab experiments is its specificity for EGFR inhibition. This allows for the study of EGFR signaling pathways and their role in cancer progression. However, one limitation of N-(3-Butoxyphenyl)-2-iodobenzamide is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Butoxyphenyl)-2-iodobenzamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N-(3-Butoxyphenyl)-2-iodobenzamide. Another area of research is the investigation of the combination of N-(3-Butoxyphenyl)-2-iodobenzamide with other cancer therapies to enhance their effectiveness. Finally, the use of N-(3-Butoxyphenyl)-2-iodobenzamide in clinical trials for the treatment of cancer is an important future direction for this compound.
Synthesemethoden
The synthesis of N-(3-Butoxyphenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with butylamine and butyl chloroformate. The resulting intermediate is then reacted with 3-butoxyaniline to yield N-(3-Butoxyphenyl)-2-iodobenzamide. This synthesis method has been optimized to produce high yields and purity of the compound.
Eigenschaften
IUPAC Name |
N-(3-butoxyphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)19-17(20)15-9-4-5-10-16(15)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDTPFHUZWMDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589281 |
Source
|
Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58494-99-8 |
Source
|
Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.